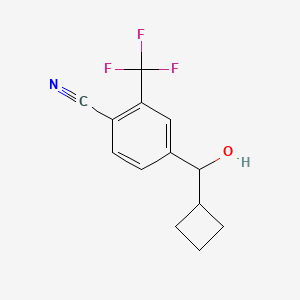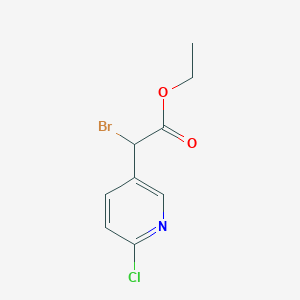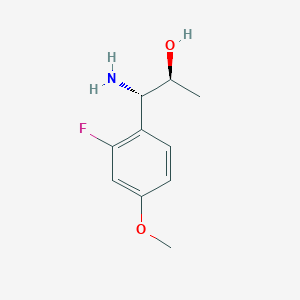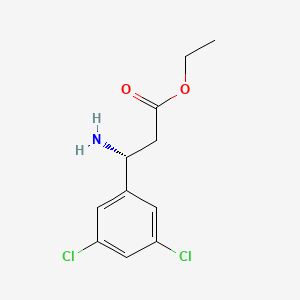
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a cyclobutyl group, a hydroxy methyl group, a trifluoromethyl group, and a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions: 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products: The major products formed from these reactions include various functionalized derivatives, such as amines, aldehydes, and substituted benzonitriles .
科学的研究の応用
4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties
作用機序
The mechanism by which 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
類似化合物との比較
4-(Cyclobutyl(hydroxy)methyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzonitrile: Lacks the cyclobutyl and hydroxy methyl groups, affecting its biological activity and applications.
Uniqueness: 4-(Cyclobutyl(hydroxy)methyl)-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C13H12F3NO |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
4-[cyclobutyl(hydroxy)methyl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F3NO/c14-13(15,16)11-6-9(4-5-10(11)7-17)12(18)8-2-1-3-8/h4-6,8,12,18H,1-3H2 |
InChIキー |
OWXYZLDSIJIZEW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(C2=CC(=C(C=C2)C#N)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)



![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)



![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)


